molecular formula C11H14N2O4S B11852586 Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B11852586
M. Wt: 270.31 g/mol
InChI Key: HGKWHXSDURRXBO-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O4S It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxamide

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl group and a methylsulfonyl group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O4S/c1-17-10(14)8-6-12-11(18(2,15)16)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

HGKWHXSDURRXBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCC2)S(=O)(=O)C

Origin of Product

United States

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